molecular formula C24H30N4O3S B12487014 N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B12487014
M. Wt: 454.6 g/mol
InChI Key: VVKIMOOTUPDQRD-UHFFFAOYSA-N
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Description

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C24H30N4O3S

Molecular Weight

454.6 g/mol

IUPAC Name

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C24H30N4O3S/c1-4-22(29)28-15-13-27(14-16-28)20-9-7-19(8-10-20)25-24(32)26-23(30)18-5-11-21(12-6-18)31-17(2)3/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30,32)

InChI Key

VVKIMOOTUPDQRD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(4-propanoylpiperazin-1-yl)phenyl isothiocyanate, which is then reacted with 4-(propan-2-yloxy)benzamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
  • N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

Uniqueness

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is unique due to its specific structural features, such as the propanoylpiperazine moiety, which may confer distinct biological activities compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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